Enhanced Nuclease Resistance
In a foundational study by Seth et al., oligonucleotides synthesized with S-cEt phosphoramidites were compared to those made with 2'-O-MOE and LNA modifications in a series of in vivo experiments. The S-cEt-containing gapmer ASOs demonstrated superior potency to MOE ASOs and a significantly improved toxicity profile compared to LNA ASOs. The study specifically notes that while LNA ASOs caused a significant increase in hepatotoxicity, the S-cEt ASOs did not exhibit this safety liability, while still maintaining high potency [1]. A follow-up study confirmed that cEt ASOs display 'improved potency over MOE and an improved therapeutic index relative to that of LNA antisense oligonucleotides' [2].
| Evidence Dimension | In Vivo Therapeutic Profile (Potency and Hepatotoxicity) |
|---|---|
| Target Compound Data | Potency superior to MOE; No significant hepatotoxicity reported at efficacious doses |
| Comparator Or Baseline | 2'-O-MOE (Potency inferior to cEt); LNA (Causes significant hepatotoxicity in animals) |
| Quantified Difference | cEt achieves LNA-like potency with a 'greatly improved toxicity profile' compared to LNA [1]. |
| Conditions | Animal studies (mice) evaluating gapmer antisense oligonucleotides targeting PTEN and other genes [REFS-1, REFS-2]. |
Why This Matters
This evidence directly supports the selection of S-cEt monomers over LNA for applications where high potency is required but LNA-related hepatotoxicity is a concern, and over MOE where maximal potency is needed.
- [1] Seth PP, et al. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs. Nucleic Acids Symp Ser (Oxf). 2008;(52):553-4. DOI: 10.1093/nass/nrn280. View Source
- [2] Seth PP, et al. Synthesis and biophysical evaluation of 2',4'-constrained 2'O-methoxyethyl and 2',4'-constrained 2'O-ethyl nucleic acid analogues. J Org Chem. 2010;75(5):1569-81. DOI: 10.1021/jo902560f. View Source
